5-Bromo-1,4-dimethyl-1H-indazole
CAS No.: 1159511-80-4
Cat. No.: VC3359723
Molecular Formula: C9H9BrN2
Molecular Weight: 225.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1159511-80-4 |
---|---|
Molecular Formula | C9H9BrN2 |
Molecular Weight | 225.08 g/mol |
IUPAC Name | 5-bromo-1,4-dimethylindazole |
Standard InChI | InChI=1S/C9H9BrN2/c1-6-7-5-11-12(2)9(7)4-3-8(6)10/h3-5H,1-2H3 |
Standard InChI Key | WUBOGWOQGQGGGP-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC2=C1C=NN2C)Br |
Canonical SMILES | CC1=C(C=CC2=C1C=NN2C)Br |
Introduction
Chemical Structure and Properties
5-Bromo-1,4-dimethyl-1H-indazole belongs to the indazole family, which consists of a fused benzene and pyrazole ring system. The specific molecular structure of this compound includes:
The compound features a bromine atom at the 5-position of the indazole ring, with methyl groups at positions 1 and 4. The 1-position methyl group is attached to one of the nitrogen atoms in the pyrazole portion of the indazole system, while the 4-position methyl group is attached to the benzene portion. This specific arrangement of functional groups contributes to its distinct chemical behavior and potential applications in various fields.
Physical Properties
The structure of 5-Bromo-1,4-dimethyl-1H-indazole results in unique physical properties that are important for its applications and handling. While complete experimental physical property data is limited in the available literature, predicted collision cross-section data provides valuable information for analytical applications.
Table 1: Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 225.00218 | 142.2 |
[M+Na]⁺ | 246.98412 | 147.7 |
[M+NH₄]⁺ | 242.02872 | 147.8 |
[M+K]⁺ | 262.95806 | 148.0 |
[M-H]⁻ | 222.98762 | 142.8 |
[M+Na-2H]⁻ | 244.96957 | 146.0 |
[M]⁺ | 223.99435 | 142.1 |
[M]⁻ | 223.99545 | 142.1 |
This collision cross-section data is particularly valuable for mass spectrometry applications, enabling more accurate identification and quantification of the compound in complex mixtures .
Synthesis Methods
The synthesis of 5-Bromo-1,4-dimethyl-1H-indazole can be approached through various methods. While the available search results don't provide a direct synthesis route for this specific compound, related indazole derivatives offer insights into potential synthetic approaches.
Comparative Synthesis Approaches
Synthesis of similar brominated indazole derivatives typically involves multiple steps. For instance, the preparation of 4-bromo-5-methyl-1H-indazole, a structural analog, involves:
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Generation of a lithium reagent from a precursor compound using lithium diisopropylamide
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Reaction with dimethylformamide to form an intermediate
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Treatment with methoxylamine hydrochloride and potassium carbonate
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Ring closure using hydrazine hydrate to form the indazole structure
This synthetic route notably avoids using sulfuric acid and nitric acid for nitration, resulting in less pollution and waste acid generation. The reported yield for similar processes reaches approximately 87.6% for individual steps, with a total yield of about 72.3% .
Alternative Synthetic Pathways
Patent literature indicates that 5-Bromo-1,4-dimethyl-1H-indazole can be used as a reagent in further synthetic processes. For example:
"5-Bromo-1,4-dimethyl-1H-indazole (0.3 g, 1.33 mmol) was added to a mixed solvent of carbon tetrachloride (10 mL) and dichloromethane (4 mL)..."
This suggests that the compound is accessible through established synthetic routes and is stable enough to be used in further chemical transformations.
Applications in Research and Industry
5-Bromo-1,4-dimethyl-1H-indazole has found applications across multiple scientific disciplines due to its unique structure and reactivity profile.
Pharmaceutical Research and Development
The compound shows significant potential in pharmaceutical development, particularly in:
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Oncology: The indazole scaffold is being explored for its potential anti-cancer properties, with the bromine substitution potentially enhancing binding to specific biological targets .
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Neurology: The compound's structural features may enable interactions with neurological targets, making it valuable for developing potential treatments for neurological disorders .
Material Science Applications
In material science, 5-Bromo-1,4-dimethyl-1H-indazole serves as:
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A building block for the synthesis of advanced polymers
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A precursor for nanomaterials development
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A component in electronic materials and specialized coatings
The bromine functionality provides a reactive site for further modification, making this compound versatile for creating more complex materials with tailored properties.
Biochemical Research
Researchers utilize 5-Bromo-1,4-dimethyl-1H-indazole to:
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Study enzyme interactions in biological systems
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Investigate metabolic pathways
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Develop new methodologies for understanding biochemical processes
These applications contribute to a deeper understanding of biological mechanisms and potentially lead to new therapeutic strategies.
Agricultural Chemistry
The compound has potential applications in agrochemical development:
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As a building block for new pesticides
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In the development of herbicides with improved efficacy
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For creating crop protection agents with reduced environmental impact
Analytical Chemistry
5-Bromo-1,4-dimethyl-1H-indazole is utilized in various analytical techniques:
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As a standard in chromatographic methods
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For developing spectroscopic techniques
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In the detection and quantification of compounds in complex mixtures
The compound's distinctive structure makes it valuable for analytical method development and validation.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 5-Bromo-1,4-dimethyl-1H-indazole provides insights into its potential biological activities and chemical reactivity.
Key Structural Features
The indazole core of 5-Bromo-1,4-dimethyl-1H-indazole belongs to the azole family and contains 10π electrons, giving it aromatic character similar to other heterocyclic compounds such as indole . This aromaticity influences its chemical stability and interactions with biological targets.
The specific positioning of functional groups creates a unique electronic distribution:
Comparison with Related Compounds
The structural differences between 5-Bromo-1,4-dimethyl-1H-indazole and related compounds such as 5-Bromo-1-methyl-1H-indazole illustrate how subtle modifications affect properties:
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5-Bromo-1-methyl-1H-indazole (C₈H₇BrN₂) lacks the 4-methyl group
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4-Bromo-5-methyl-1H-indazole has different positions for the bromine and methyl substituents
These structural differences result in distinct chemical and biological profiles, highlighting the importance of precise molecular design in developing compounds for specific applications.
Analytical Characterization
Proper analytical characterization is essential for confirming the identity and purity of 5-Bromo-1,4-dimethyl-1H-indazole for research applications.
Spectroscopic Identification
While specific spectroscopic data for 5-Bromo-1,4-dimethyl-1H-indazole is limited in the available literature, characterization of related indazole derivatives typically involves:
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IR Spectroscopy: Identifying characteristic peaks for N-H, C=N, and C-Br bonds
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¹H NMR: Analyzing proton signals, particularly those of the methyl groups and aromatic protons
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¹³C NMR: Assessing carbon signals to confirm structure
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Mass Spectrometry: Verifying molecular weight and fragmentation patterns
The predicted collision cross-section data (Table 1) provides additional parameters for mass spectrometry identification .
Chromatographic Analysis
Chromatographic techniques are crucial for assessing the purity of 5-Bromo-1,4-dimethyl-1H-indazole:
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HPLC: For quantitative analysis and purity determination
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GC-MS: For volatile impurity detection
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TLC: For rapid screening and reaction monitoring
These techniques are essential for ensuring the quality of the compound when used in research applications.
Current Research and Future Prospects
Research involving 5-Bromo-1,4-dimethyl-1H-indazole continues to expand, with several promising directions emerging.
Medicinal Chemistry Research
The indazole scaffold has demonstrated significant potential in medicinal chemistry. Research has shown that multi-substituted indazole derivatives can exhibit antibacterial activity against organisms such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . While this research doesn't specifically mention 5-Bromo-1,4-dimethyl-1H-indazole, it suggests potential applications for this compound in antimicrobial research.
Novel Therapeutic Applications
Emerging research indicates potential applications of brominated indazoles in:
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Anti-cancer drug development
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Anti-inflammatory agents
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Neurological disorder treatments
The versatility of the indazole scaffold, combined with the reactivity provided by the bromine substituent, makes 5-Bromo-1,4-dimethyl-1H-indazole a valuable building block for developing new therapeutic agents.
Materials Science Innovations
Future research may explore:
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Advanced polymer development using 5-Bromo-1,4-dimethyl-1H-indazole as a monomer or modifier
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Nanomaterial applications leveraging the compound's electronic properties
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Development of specialized coatings with unique physical or chemical characteristics
Synthetic Methodology Advancement
Ongoing research aims to develop:
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More efficient synthetic routes to 5-Bromo-1,4-dimethyl-1H-indazole
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Greener chemistry approaches for its production
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Novel functionalization methods for creating more complex derivatives
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